2-(3-acetyl-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide 2-(3-acetyl-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9682273
InChI: InChI=1S/C19H17ClN2O2/c1-13(23)16-11-22(18-9-5-3-7-15(16)18)12-19(24)21-10-14-6-2-4-8-17(14)20/h2-9,11H,10,12H2,1H3,(H,21,24)
SMILES:
Molecular Formula: C19H17ClN2O2
Molecular Weight: 340.8 g/mol

2-(3-acetyl-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide

CAS No.:

Cat. No.: VC9682273

Molecular Formula: C19H17ClN2O2

Molecular Weight: 340.8 g/mol

* For research use only. Not for human or veterinary use.

2-(3-acetyl-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide -

Specification

Molecular Formula C19H17ClN2O2
Molecular Weight 340.8 g/mol
IUPAC Name 2-(3-acetylindol-1-yl)-N-[(2-chlorophenyl)methyl]acetamide
Standard InChI InChI=1S/C19H17ClN2O2/c1-13(23)16-11-22(18-9-5-3-7-15(16)18)12-19(24)21-10-14-6-2-4-8-17(14)20/h2-9,11H,10,12H2,1H3,(H,21,24)
Standard InChI Key RQOMHLKBNMRCEG-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=CC=C3Cl

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

2-(3-Acetyl-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide consists of an indole scaffold substituted at the 1-position with an acetylated acetamide side chain and a 2-chlorobenzyl group (Figure 1). The indole nucleus, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, serves as the central pharmacophore. Key modifications include:

  • 3-Acetyl group: Enhances electron-withdrawing effects, potentially influencing receptor binding .

  • N-(2-Chlorobenzyl)acetamide: Introduces steric bulk and hydrophobic interactions, with the chlorine atom at the ortho position affecting molecular polarity .

Table 1: Molecular Properties of 2-(3-Acetyl-1H-Indol-1-yl)-N-(2-Chlorobenzyl)Acetamide

PropertyValue
Molecular FormulaC₁₉H₁₇ClN₂O₂
Molecular Weight340.8 g/mol
IUPAC Name2-(3-acetylindol-1-yl)-N-[(2-chlorophenyl)methyl]acetamide
Canonical SMILESCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=CC=C3Cl
Topological Polar Surface Area58.4 Ų

Data derived from structural analogs

Positional Isomerism Considerations

The 2-chlorobenzyl variant differs from the well-studied 4-chlorobenzyl isomer in spatial arrangement. Ortho-substitution introduces steric hindrance near the acetamide linkage, potentially altering:

  • Solubility: Reduced solubility in aqueous media due to increased hydrophobicity .

  • Receptor Binding: Conformational changes may affect interactions with biological targets like tubulin or kinase enzymes .

Synthesis and Optimization Strategies

General Synthesis Pathway

While no explicit protocols for the 2-chloro derivative are documented, the synthesis of its 4-chloro analog follows a multi-step route :

  • Indole Alkylation: Reacting indole with 2-chlorobenzyl bromide under basic conditions to form 1-(2-chlorobenzyl)indole.

  • Acetylation: Introducing the acetyl group at the 3-position using acetic anhydride and Lewis acids.

  • Acetamide Formation: Coupling the acetylated indole with chloroacetyl chloride, followed by amidation with 2-chlorobenzylamine.

Table 2: Critical Reaction Parameters for Key Steps

StepReagents/ConditionsYield (%)
Indole Alkylation2-Chlorobenzyl bromide, K₂CO₃, DMF, 80°C72–85
AcetylationAcetic anhydride, AlCl₃, 0°C → RT68–75
AmidationChloroacetyl chloride, Et₃N, THF60–65

Adapted from methods for 4-chloro analog

Challenges in Ortho-Substituted Derivatives

Synthesizing the 2-chloro variant presents unique hurdles:

  • Steric Effects: Ortho-substitution impedes nucleophilic attack during alkylation, necessitating higher temperatures or prolonged reaction times .

  • Purification: Chromatographic separation becomes complex due to similar polarities of byproducts .

Future Research Directions

Comparative Studies of Positional Isomers

  • Activity Profiling: Screen 2-chloro and 4-chloro derivatives against identical cancer cell lines (e.g., MCF-7, A549) to assess positional effects.

  • ADMET Prediction: Computational modeling of absorption differences mediated by chlorine orientation.

Synthetic Methodology Improvements

  • Microwave-Assisted Synthesis: Reduce reaction times for alkylation steps.

  • Flow Chemistry: Enhance yield in amidation via continuous processing .

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